molecular formula C17H20N4O3 B2982146 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034204-36-7

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No. B2982146
CAS RN: 2034204-36-7
M. Wt: 328.372
InChI Key: BSSZKIKGIGNWAO-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which are known to play a crucial role in the development and progression of cancer.

Scientific Research Applications

1. Metabolic Disorders and Diabetes

Research has identified nicotinamide derivatives as potential inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme associated with metabolic disorders such as diabetes and obesity. Inhibition of NNMT has shown promise in reducing insulin resistance and ameliorating metabolic syndrome and chronic kidney disease, highlighting the therapeutic potential of these compounds in managing type 2 diabetes mellitus and related conditions (Sabnis, 2021).

2. Organic Synthesis and Medicinal Chemistry

Nicotinamide derivatives have been synthesized through various chemical reactions, such as Lewis acid-promoted nucleophilic displacement reactions. These synthetic pathways facilitate the preparation of nicotinic acid and nicotinamide derivatives, which are crucial for developing pharmacologically active molecules (Abdel-Aziz, 2007).

3. Antiprotozoal Activity

Certain nicotinamide analogs have demonstrated significant antiprotozoal activity, particularly against Trypanosoma species and Plasmodium falciparum. These findings suggest the potential use of such compounds in developing treatments for protozoal infections, offering a pathway for new antimalarial and antitrypanosomal therapies (Ismail et al., 2003).

4. Corrosion Inhibition

Nicotinamide derivatives have also been explored as corrosion inhibitors for mild steel in acidic environments. Their adsorption behavior and inhibition efficiency offer insights into protective coatings and corrosion prevention strategies in industrial applications (Chakravarthy et al., 2014).

5. Herbicidal Activity

Research into nicotinamide-based compounds has extended into agriculture, with certain derivatives exhibiting herbicidal activity against various plant species. These studies contribute to the development of new herbicides based on the structural framework of nicotinic acid, providing alternatives for weed management (Yu et al., 2021).

6. Antibacterial Activity

Nicotinamide analogs have been synthesized and screened for antibacterial activity, showing potential against both Gram-positive and Gram-negative bacteria. This suggests their utility in developing new antibiotics or antibacterial agents (Bheemanapalli et al., 2008).

properties

IUPAC Name

2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-16-14(4-2-9-18-16)15(22)21-12-5-7-13(8-6-12)24-17-19-10-3-11-20-17/h2-4,9-13H,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSZKIKGIGNWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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